Cas no 2549064-05-1 (4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine)

4-(2-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a structurally complex heterocyclic compound featuring both piperazine and morpholine moieties, which contribute to its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of a 2,4-dimethylphenylmethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive applications. Its pyrimidine core offers opportunities for further functionalization, making it valuable in medicinal chemistry for the development of receptor-targeted molecules. The compound’s balanced polarity, conferred by the morpholine and piperazine rings, may also enhance solubility and bioavailability. Its well-defined structure allows for precise modifications, supporting research in kinase inhibitors or CNS-active agents.
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine structure
2549064-05-1 structure
Product name:4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
CAS No:2549064-05-1
MF:C22H31N5O
MW:381.514444589615
CID:5315507
PubChem ID:154829903

4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • F6619-4334
    • 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
    • AKOS040708942
    • 2549064-05-1
    • 4-[2-[4-[(2,4-Dimethylphenyl)methyl]-1-piperazinyl]-6-methyl-4-pyrimidinyl]morpholine
    • Inchi: 1S/C22H31N5O/c1-17-4-5-20(18(2)14-17)16-25-6-8-27(9-7-25)22-23-19(3)15-21(24-22)26-10-12-28-13-11-26/h4-5,14-15H,6-13,16H2,1-3H3
    • InChI Key: CTPSMQWDZZBFFS-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(C)N=C(N3CCN(CC4=CC=C(C)C=C4C)CC3)N=2)CCOCC1

Computed Properties

  • Exact Mass: 381.25286063g/mol
  • Monoisotopic Mass: 381.25286063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.7Ų

Experimental Properties

  • Density: 1.157±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 577.7±60.0 °C(Predicted)
  • pka: 11.35±0.50(Predicted)

4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6619-4334-5μmol
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
5μmol
$94.5 2023-09-07
Life Chemicals
F6619-4334-25mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
25mg
$163.5 2023-09-07
Life Chemicals
F6619-4334-1mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
1mg
$81.0 2023-09-07
Life Chemicals
F6619-4334-30mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
30mg
$178.5 2023-09-07
Life Chemicals
F6619-4334-75mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
75mg
$312.0 2023-09-07
Life Chemicals
F6619-4334-20mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
20mg
$148.5 2023-09-07
Life Chemicals
F6619-4334-15mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
15mg
$133.5 2023-09-07
Life Chemicals
F6619-4334-50mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
50mg
$240.0 2023-09-07
Life Chemicals
F6619-4334-20μmol
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
20μmol
$118.5 2023-09-07
Life Chemicals
F6619-4334-5mg
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
2549064-05-1
5mg
$103.5 2023-09-07

Additional information on 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Comprehensive Overview of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS No. 2549064-05-1)

The compound 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine (CAS No. 2549064-05-1) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining piperazine, pyrimidine, and morpholine moieties, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in computational chemistry and high-throughput screening. The structural complexity of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine positions it as a valuable scaffold for designing compounds with enhanced bioavailability and selectivity. Its lipophilic and hydrogen-bonding properties are critical for optimizing drug-likeness, a key focus in modern medicinal chemistry.

The synthesis of CAS No. 2549064-05-1 involves multi-step organic reactions, often leveraging Pd-catalyzed cross-coupling or nucleophilic substitution techniques. These methods are widely discussed in academic circles, particularly in the context of green chemistry and sustainable synthesis. As environmental concerns grow, researchers are investigating eco-friendly alternatives for producing such compounds, including microwave-assisted synthesis and flow chemistry.

From a commercial perspective, 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is often listed by chemical suppliers as a research-grade material. Its applications span in vitro studies, structure-activity relationship (SAR) analysis, and lead optimization. The compound’s patent landscape is also evolving, with several filings highlighting its utility in treating neurodegenerative disorders and inflammatory conditions—topics frequently searched in biopharma databases.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, ensuring high purity and batch consistency. These techniques are essential for meeting regulatory standards in preclinical development. Additionally, in silico modeling tools like molecular docking are used to predict its interactions with biological targets, a hot topic in AI-driven drug discovery.

In summary, 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine represents a compelling case study in the intersection of organic synthesis, medicinal chemistry, and biotechnology. Its versatility and potential therapeutic relevance ensure its continued prominence in scientific literature and industry pipelines.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD